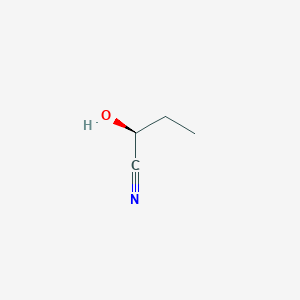
(s)-2-Hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(s)-2-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of (s)-2-Chlorobutyronitrile with a base, such as sodium hydroxide, to induce a substitution reaction that replaces the chlorine atom with a hydroxyl group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Another method involves the asymmetric reduction of 2-Oxobutyronitrile using a chiral catalyst. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as rhodium or ruthenium, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and optimized reaction conditions are used to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Oxobutyronitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxobutyronitrile.
Reduction: 2-Aminobutyronitrile.
Substitution: 2-Chlorobutyronitrile.
Wissenschaftliche Forschungsanwendungen
(s)-2-Hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (s)-2-Hydroxybutanenitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybutanenitrile: The racemic mixture of the compound.
2-Aminobutyronitrile: The reduced form of the nitrile group.
2-Oxobutyronitrile: The oxidized form of the hydroxyl group.
Uniqueness
(s)-2-Hydroxybutanenitrile is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific stereochemistry can lead to different biological activities and interactions compared to its racemic or achiral counterparts.
Eigenschaften
Molekularformel |
C4H7NO |
|---|---|
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
(2S)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
NHSSTOSZJANVEV-BYPYZUCNSA-N |
Isomerische SMILES |
CC[C@@H](C#N)O |
Kanonische SMILES |
CCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


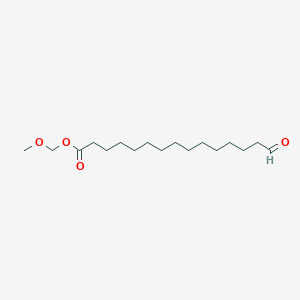

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
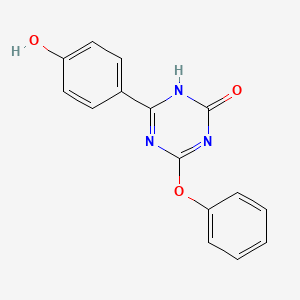



![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

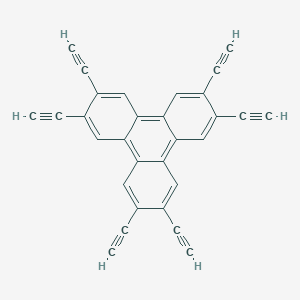
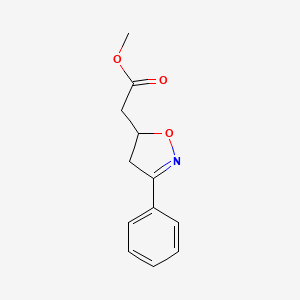
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
